N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound that belongs to the class of triazolo-pyridazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including potential applications as pharmaceuticals. The specific structure of N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine allows for various interactions with biological targets, making it a subject of interest for further research.
This compound is classified under the broader category of triazole derivatives, specifically focusing on the triazolo-pyridazine framework. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are known for their versatility in drug design. The pyridazine moiety contributes to the compound's stability and reactivity. The cyclopropylmethyl group adds unique steric and electronic properties, potentially enhancing biological activity.
The synthesis of N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-step organic reactions. One common approach is the cycloaddition of azides with alkenes or alkynes to form triazoles, followed by substitution reactions to introduce the pyridazine ring.
Recent methodologies emphasize greener synthesis routes that reduce toxic byproducts and improve yields through optimized reaction conditions .
N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine features a complex molecular structure characterized by:
The molecular formula can be represented as , with a molecular weight of approximately 220.25 g/mol. Structural data can be further elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions typical for triazole derivatives:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is primarily linked to its interaction with biological targets such as enzymes or receptors.
N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exhibits several notable physical and chemical properties:
These properties are essential for determining suitable formulations for pharmaceutical applications.
The primary applications of N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine are in medicinal chemistry and drug development:
The [1,2,4]triazolo[4,3-b]pyridazine scaffold represents a privileged structure in medicinal chemistry due to its balanced physicochemical properties and versatile interactions with biological targets. This heterocyclic system combines a triazole ring fused with a pyridazine moiety, creating an electron-deficient system capable of forming multiple hydrogen bonds and π-stacking interactions within enzyme binding sites. Optimization of this core has focused on enhancing target affinity while maintaining favorable drug-like properties through strategic substitutions and ring modifications [1] [6].
Scaffold hopping from related heterocycles has been instrumental in developing novel triazolo-pyridazine derivatives. Research demonstrates that replacing the imidazo[1,2-b]pyridazine scaffold (as seen in early PIM kinase inhibitor SGI-1776) with triazolo[4,3-b]pyridazine maintains key interactions with kinase catalytic domains while improving metabolic stability. The nitrogen-rich triazole ring establishes a crucial hydrogen bond with conserved lysine residues (e.g., Lys67 in PIM-1), while the pyridazine nitrogen atoms provide additional vector points for substitution [1]. This molecular editing strategy preserves the planar geometry necessary for ATP-competitive inhibition while modulating electronic properties to enhance selectivity.
Position-specific modifications significantly influence pharmacological activity. The C6 position of the triazolo[4,3-b]pyridazine core has been identified as particularly amenable to functionalization, with amine substituents demonstrating optimal vector orientation toward solvent-exposed regions of target kinases. Introducing aromatic systems at this position through Buchwald-Hartwig amination or nucleophilic aromatic substitution has yielded compounds with low nanomolar potency against PIM kinase family members [1]. Additionally, annulation strategies creating tricyclic systems (e.g., triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives) have shown enhanced cellular activity by simultaneously engaging the hinge region and hydrophobic pockets adjacent to the ATP-binding site [1].
Table 1: Key Scaffold Modifications in Triazolo-Pyridazine Derivatives
Modification Site | Structural Change | Biological Impact | Target Affinity Enhancement |
---|---|---|---|
Core scaffold | Imidazo → triazolo substitution | Improved metabolic stability | Maintained PIM-1 IC₅₀ < 50 nM |
C3 position | Aryl/heteroaryl attachment | Hydrophobic pocket engagement | 3-5 fold increase vs. unsubstituted core |
C6 position | Amine functionalization | Solvent area orientation | PIM-1 Kᵢ = 12-85 nM range |
Tricyclic systems | Quinoline fusion | Dual binding domain interaction | Cellular EC₅₀ < 100 nM |
Synthetic accessibility enhances the scaffold's utility in drug discovery. Efficient routes to 6-aminotriazolo[4,3-b]pyridazines typically begin with commercially available 3-amino-6-chloropyridazine, which undergoes cyclization with orthoesters or formamide derivatives to construct the triazole ring. Subsequent nucleophilic displacement of the C6 chlorine with various amines, including cyclopropane-containing nucleophiles, provides target compounds in moderate to excellent yields [6] [7]. This synthetic flexibility enables rapid exploration of structure-activity relationships while maintaining the essential hydrogen-bonding capacity of the triazole nitrogen atoms.
The cyclopropylmethyl moiety appended to the triazolo[4,3-b]pyridazine core serves multiple strategic purposes in molecular design, significantly influencing both pharmacokinetic properties and target engagement specificity. Cyclopropane-containing groups have emerged as privileged pharmacophores in kinase inhibitor development due to their unique combination of steric, electronic, and metabolic properties that are difficult to replicate with other alkyl or aryl substituents [1].
The cyclopropylmethyl group confers distinct advantages in membrane permeability and metabolic stability. Compared to linear alkyl chains, the cyclopropane ring creates a characteristic "pseudo-planar" geometry with defined face topology that enhances passive diffusion across biological membranes. This geometric constraint reduces the number of accessible conformations, pre-organizing the molecule for transmembrane movement. Additionally, the high C-H bond strength in cyclopropane (approximately 106 kcal/mol versus 101 kcal/mol for typical sp³ C-H bonds) confers exceptional resistance to oxidative metabolism by cytochrome P450 enzymes. This translates to improved oral bioavailability and extended half-life in vivo, as demonstrated in pharmacokinetic studies of structurally related triazolo[4,3-a]pyridine derivatives bearing cyclopropylmethyl groups [1] [4].
In the context of kinase inhibition, the cyclopropylmethyl substituent enhances selectivity by optimally filling hydrophobic pockets while avoiding steric clashes with off-target enzymes. Molecular modeling of N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine bound to PIM-1 kinase reveals that the cyclopropyl group nestles into a shallow hydrophobic cleft formed by residues Phe49, Leu120, and Val126. The methylene linker positions the cyclopropane ring such that its distal edge makes van der Waals contacts with the gatekeeper residue, while the constrained ring system prevents deeper penetration that might engage conserved residues common to off-target kinases. This precise spatial positioning contributes to the compound's selectivity profile, as evidenced by kinase panel screening showing minimal activity against structurally related kinases such as FLT3 and CK2 [1].
Table 2: Impact of Cyclopropane Substituents on Molecular Properties
Property | Cyclopropylmethyl Effect | Structural Basis |
---|---|---|
Lipophilicity | Moderate logP increase (Δ+0.4-0.7) | Hydrocarbon character without extended conjugation |
Metabolic stability | 3-5 fold improvement vs. benzyl | Strong C-H bonds resist oxidative cleavage |
Conformational freedom | Restricted rotation | Ring strain limits bond angles and torsion |
Steric volume | Optimal for small hydrophobic pockets | Compact 3D structure with defined face topography |
Electronic properties | Mild electron-donating (+I effect) | Bent bonds with increased s-character |
Structure-activity relationship (SAR) studies demonstrate that subtle modifications to the cyclopropyl group dramatically impact biological activity. Replacing the cyclopropyl ring with larger cycloalkyl systems (e.g., cyclohexyl) diminishes PIM kinase affinity due to steric crowding in the hydrophobic pocket, while smaller substituents (e.g., vinyl or ethyl) reduce cellular potency, likely due to decreased hydrophobic interactions. Introduction of electron-withdrawing groups on the cyclopropane ring generally reduces permeability, whereas gem-dimethyl substitution on the cyclopropane ring enhances metabolic stability at the expense of increased molecular weight and reduced solubility [1] [4]. The N-cyclopropylmethyl configuration represents an optimal balance between target affinity, selectivity, and drug-like properties.
Computational chemistry has played a pivotal role in rationalizing the binding interactions of triazolo[4,3-b]pyridazine derivatives and guiding their structural optimization. Advanced modeling techniques have enabled researchers to understand the complex interplay between the heterocyclic core, cyclopropylmethyl substituent, and target protein environment, facilitating the design of high-affinity inhibitors with improved pharmacokinetic profiles [1] [6] [7].
Molecular docking studies consistently reveal a conserved binding mode for triazolo[4,3-b]pyridazine-based inhibitors in kinase ATP-binding sites. The triazole nitrogen forms a critical hydrogen bond with the catalytic lysine residue (e.g., Lys67 in PIM-1), while the pyridazine ring participates in π-stacking interactions with conserved phenylalanine residues in the P-loop (e.g., Phe49). The C6 amine substituent extends toward solvent-exposed regions, with the cyclopropylmethyl group positioned to interact with a hydrophobic subpocket adjacent to the hinge region. Docking simulations of N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine into the PIM-1 active site (PDB: 4A7C) predict a binding energy of -9.3 kcal/mol, with the cyclopropyl group making favorable van der Waals contacts with Leu120 and Val126. These computational predictions align closely with experimental binding affinity measurements, validating the model's predictive power [1].
Molecular dynamics (MD) simulations provide critical insights into protein-ligand complex stability and conformational adaptability. For triazolo[4,3-b]pyridazine derivatives, simulations spanning 100 nanoseconds have demonstrated that the cyclopropylmethyl substituent maintains stable hydrophobic interactions throughout the trajectory, with root-mean-square deviation (RMSD) values below 1.5 Å for the ligand-protein complex. The triazolo-pyridazine core exhibits minimal positional fluctuation due to the dual anchoring through hydrogen bonding and π-stacking. Simulations further reveal that the P-loop region (residues 44-58) undergoes conformational adjustments to accommodate the inhibitor, with the cyclopropyl group acting as a "hydrophobic spacer" that prevents collapse of the pocket around the solvent-exposed amine [1].
Quantum mechanical calculations inform electronic structure optimization and predict physicochemical properties. Density functional theory (DFT) studies at the B3LYP/6-31G* level indicate that the triazolo[4,3-b]pyridazine core has a dipole moment of approximately 4.2 Debye, contributing to its aqueous solubility despite significant aromatic character. The highest occupied molecular orbital (HOMO) is localized on the triazole ring, consistent with its role as a hydrogen bond acceptor, while the lowest unoccupied molecular orbital (LUMO) extends across the pyridazine ring, facilitating π-stacking interactions with aromatic protein residues. Calculations of molecular electrostatic potential (MEP) surfaces reveal regions of high electron density around the triazole nitrogens that correspond to key protein interaction points observed in crystal structures [6] [7].
Table 3: Computational Parameters for Triazolo-Pyridazine Derivatives
Computational Method | Key Parameters | Structural Insights |
---|---|---|
Molecular Docking | GlideScore: -9.3 kcal/mol | H-bond with Lys67, hydrophobic contacts with Phe49, Leu120, Val126 |
Molecular Dynamics | RMSD ligand: 0.8 Å | Stable binding mode with P-loop flexibility |
Density Functional Theory | HOMO-LUMO gap: 4.7 eV | Triazole as H-bond acceptor, pyridazine for π-stacking |
ADMET Prediction | QPlogPo/w: 2.1 | Moderate lipophilicity, favorable for CNS penetration |
Molecular Electrostatic Potential | Minima: -42 kcal/mol at triazole N2 | Electrostatic complementarity with catalytic lysine |
In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling predicts favorable drug-like properties for cyclopropylmethyl-substituted triazolo-pyridazines. Property predictions using QSAR models indicate moderate lipophilicity (cLogP ≈ 2.3), good aqueous solubility (LogS ≈ -4.2), and moderate blood-brain barrier permeability (logBB ≈ -0.7), suggesting potential utility for both peripheral and central nervous system targets. Importantly, the cyclopropylmethyl moiety reduces predicted hERG channel affinity compared to larger hydrophobic substituents, potentially mitigating cardiovascular safety concerns observed in earlier generation inhibitors [1] [6]. These computational insights have guided the prioritization of synthetic targets, demonstrating the integral role of in silico methods in modern medicinal chemistry campaigns focused on triazolo-pyridazine optimization.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1